N-(2-(thiophen-3-yl)benzyl)cyclohexanesulfonamide
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Description
Synthesis Analysis
While specific synthesis methods for “N-(2-(thiophen-3-yl)benzyl)cyclohexanesulfonamide” were not found, thiophene derivatives are typically synthesized through condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These methods involve reactions between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produce aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “N-(2-(thiophen-3-yl)benzyl)cyclohexanesulfonamide” consists of a thiophene ring, a benzyl group, and a cyclohexanesulfonamide group. Thiophene is a five-membered ring with one sulfur atom .Scientific Research Applications
Catalytic Applications
Studies have highlighted the role of sulfonamides in catalysis, particularly in reactions involving alkanes and amides. For instance, copper-catalyzed intermolecular amidation and imidation of unactivated alkanes with sulfonamides have been reported, demonstrating functionalization at secondary C–H bonds over tertiary C–H bonds, even occurring at primary C–H bonds (Tran et al., 2014). This indicates the potential of sulfonamide compounds in facilitating selective organic transformations.
Antimicrobial Activities
Sulfonamides containing thiophene links have been synthesized and evaluated for their biological activities, particularly their antimicrobial properties. A series of cyclohexene derivatives, including sulfonamides, demonstrated potent inhibitory activity against the production of nitric oxide (NO) and inflammatory cytokines, indicating their potential as anti-sepsis agents (Yamada et al., 2008). Furthermore, novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety have been synthesized and showed promising antimicrobial results (Darwish et al., 2014).
Synthesis of Heterocyclic Compounds
Research into sulfonamides has also contributed to the synthesis of heterocyclic compounds. For instance, the synthesis of [1]benzothieno[2,3-b]quinolines via transition-metal-free annulation of nitroarenes and benzo[b]thiophen-3-ylacetonitrile or 3-(phenylsulfonylmethyl)benzo[b]thiophene carbanions showcases the utility of sulfonamide derivatives in constructing complex molecular architectures (Nowacki & Wojciechowski, 2017).
properties
IUPAC Name |
N-[(2-thiophen-3-ylphenyl)methyl]cyclohexanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S2/c19-22(20,16-7-2-1-3-8-16)18-12-14-6-4-5-9-17(14)15-10-11-21-13-15/h4-6,9-11,13,16,18H,1-3,7-8,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFPFDMVBDGMED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)NCC2=CC=CC=C2C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(thiophen-3-yl)benzyl)cyclohexanesulfonamide |
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